molecular formula C8H6ClFO2 B14869040 3-Chloro-5-fluoro-4-methylbenzoic acid

3-Chloro-5-fluoro-4-methylbenzoic acid

Cat. No.: B14869040
M. Wt: 188.58 g/mol
InChI Key: SKLUXTDGCLOLIF-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-methylbenzoic acid is a halogenated benzoic acid derivative characterized by a chloro group at position 3, a fluoro group at position 5, and a methyl group at position 4 on the aromatic ring. Its molecular formula is C₈H₆ClFO₂, with a molecular weight of 204.58 g/mol. This compound is of interest in pharmaceutical and agrochemical research due to the synergistic effects of its substituents: the electron-withdrawing halogens (Cl, F) enhance the acidity of the carboxylic acid group, while the methyl group contributes steric and electronic modulation.

Properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

3-chloro-5-fluoro-4-methylbenzoic acid

InChI

InChI=1S/C8H6ClFO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)

InChI Key

SKLUXTDGCLOLIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-4-methylbenzoic acid can be achieved through several methods. One common approach involves the halogenation of 4-methylbenzoic acid, followed by selective fluorination and chlorination. The reaction conditions typically involve the use of halogenating agents such as chlorine gas or sulfuryl chloride for chlorination and fluorine gas or a fluorinating agent for fluorination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and controlled reaction environments to optimize the reaction rates and selectivity .

Mechanism of Action

The mechanism by which 3-Chloro-5-fluoro-4-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The electron-withdrawing groups (chlorine and fluorine) influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

  • 3-Chloro-5-fluoro-4-methoxybenzoic acid (C₈H₆ClFO₃): Differs by a methoxy (-OCH₃) group at position 4 instead of methyl (-CH₃). The methoxy group is more electron-donating than methyl, reducing the carboxylic acid’s acidity (pKa ~2.8 vs. ~2.5 for methyl) .
  • 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid (C₈H₆ClFO₄S): Incorporates a sulfonyl (-SO₂Cl) group at position 3. The sulfonyl group is strongly electron-withdrawing, significantly lowering the pKa of the carboxylic acid (estimated pKa ~1.9) compared to the target compound .
  • 3-Chloro-4-ethoxy-5-fluorobenzoic acid (C₉H₈ClFO₃): Features an ethoxy (-OCH₂CH₃) group at position 4.

Substituent Effects on Reactivity

  • Methyl vs. Methoxy/Ethoxy: Methyl groups (-CH₃) are mildly electron-donating via hyperconjugation, whereas methoxy/ethoxy groups (-OCH₃/-OCH₂CH₃) are stronger electron donors. This difference impacts the electronic environment of the aromatic ring, altering reaction kinetics in electrophilic substitution or nucleophilic displacement .
  • Halogenation Patterns: Compounds like 2-Amino-4,6-difluorobenzoic acid (C₇H₅F₂NO₂) lack the chloro and methyl groups but retain fluorine substituents.

Physicochemical Properties

Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Solubility (Water) pKa (Carboxylic Acid)
3-Chloro-5-fluoro-4-methylbenzoic acid C₈H₆ClFO₂ Cl (3), F (5), CH₃ (4) N/A Low ~2.5 (estimated)
3-Chloro-5-fluoro-4-methoxybenzoic acid C₈H₆ClFO₃ Cl (3), F (5), OCH₃ (4) N/A Moderate ~2.8 (estimated)
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid C₈H₆ClFO₄S Cl (3), F (5), CH₃ (4), SO₂Cl N/A Very Low ~1.9 (estimated)
3-Chloro-4-ethoxy-5-fluorobenzoic acid C₉H₈ClFO₃ Cl (3), F (5), OCH₂CH₃ (4) N/A Low ~2.7 (estimated)

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